Dimethocaine-d4 Hydrochloride

Descripción general

Descripción

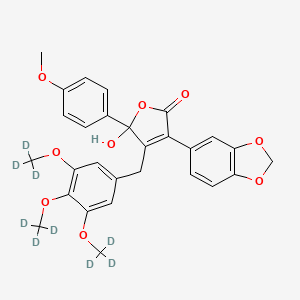

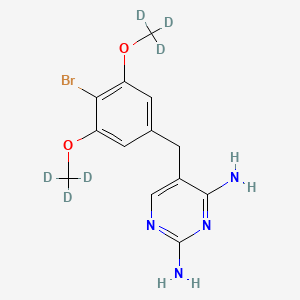

Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect . It is a synthetic product, the p-aminobenzoyl ester of 2,2-dimethyl-3-diethylamino-1-propanol . It is supplied in the form of a hydrochloride, a white crystalline powder soluble in water up to 50% .

Synthesis Analysis

Dimethocaine was originally synthesized by the Hoffmann-La Roche company in 1930 . It is mainly metabolized by N-acetylation, N-deethylation, or hydroxylation . The endogenous N-acetylation as the main part of dimethocaine metabolism was catalyzed by the NAT2 isozyme .Molecular Structure Analysis

The molecular formula of Dimethocaine Hydrochloride is C16H27ClN2O2 . Its average mass is 314.851 Da and its monoisotopic mass is 314.176117 Da .Chemical Reactions Analysis

The main phase I reactions of Dimethocaine are ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction is N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .Physical And Chemical Properties Analysis

Dimethocaine Hydrochloride is a crystalline solid . It has a density of 1.0±0.1 g/cm3 (predicted) .Mecanismo De Acción

Safety and Hazards

Propiedades

| 1346601-45-3 | |

Fórmula molecular |

C16H27ClN2O2 |

Peso molecular |

318.878 |

Nombre IUPAC |

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |

Clave InChI |

WWTWKTDXBNHESE-KQWCWKDASA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |

Sinónimos |

1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)